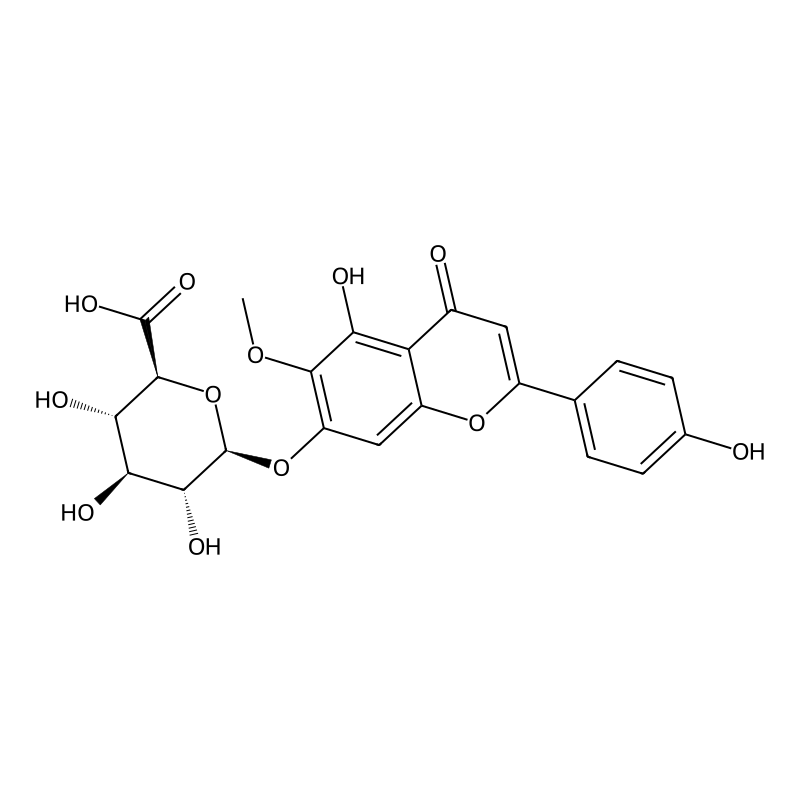Hispidulin 7-glucuronide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Description
6-O-methylscutellarin is a glucosiduronic acid and a member of flavonoids.
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid is a natural product found in Pedalium murex and Fernandoa adenophylla with data available.
Hispidulin 7-glucuronide is a phenolic compound derived from various plant sources, particularly from the genus Salvia. It is a glucuronide derivative of hispidulin, a flavonoid known for its diverse biological activities. The compound exhibits a molecular weight of approximately 476.39 g/mol and is characterized by its yellow powder form, which is soluble in organic solvents such as methanol and ethanol .
Hispidulin 7-glucuronide exhibits significant biological activities, including:
- Antioxidant Activity: The compound has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
- Anti-inflammatory Effects: It reduces nitric oxide production in macrophages, indicating potential anti-inflammatory properties .
- Cytotoxicity: Studies indicate that hispidulin induces apoptosis in cancer cell lines such as HepG2 and CCRF-CEM, suggesting its potential as an anticancer agent .
The synthesis of hispidulin 7-glucuronide typically involves enzymatic glycosylation processes. Glycosyltransferases catalyze the transfer of glucuronic acid to the hydroxyl group at the 7-position of hispidulin. This enzymatic reaction enhances the solubility and stability of the flavonoid, facilitating its bioavailability in biological systems .
Research indicates that hispidulin 7-glucuronide interacts with various biological systems:
- Cellular Mechanisms: It has been shown to modulate signaling pathways involved in apoptosis and inflammation, particularly through the inhibition of the phosphoinositide 3-kinase/Akt pathway .
- Metabolic Pathways: The compound undergoes biotransformation in the gut microbiota, which may influence its bioavailability and efficacy .
Hispidulin 7-glucuronide shares structural similarities with other flavonoid glucuronides. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Apigenin 7-glucuronide | Flavonoid backbone | Exhibits strong anti-inflammatory properties |
| Scutellarin | Flavonoid backbone | Known for neuroprotective effects |
| Chrysin 7-glucuronide | Flavonoid backbone | Exhibits anxiolytic effects |
| Isoscutellarein 8-glucuronide | Flavonoid backbone | Potentially greater stability due to 8-O glycosylation |
Hispidulin 7-glucuronide is unique due to its specific hydroxylation pattern and the resulting biological activities that distinguish it from other flavonoids and their glucuronides. Its potent antioxidant and anticancer properties make it a subject of interest in pharmacological research .








